1-ethoxybut-1-ene

Cationic polymerization Stereoregularity Alkenyl ethers

1-Ethoxybut-1-ene (CAS 929-05-5, synonym 1-butenyl ethyl ether, molecular formula C₆H₁₂O, molecular weight 100.16 g/mol) is an α,β-unsaturated enol ether supplied commercially as a cis/trans isomeric mixture (typically ≥98% purity). It belongs to the alkenyl ethyl ether subclass, distinguished by an ethoxy group conjugated with an internal butenyl double bond (CH₃CH₂O–CH=CH–CH₂CH₃).

Molecular Formula C6H12O
Molecular Weight 100.2
CAS No. 929-05-5
Cat. No. B6261339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethoxybut-1-ene
CAS929-05-5
Molecular FormulaC6H12O
Molecular Weight100.2
Structural Identifiers
SMILESCCC=COCC
InChIInChI=1S/C6H12O/c1-3-5-6-7-4-2/h5-6H,3-4H2,1-2H3/b6-5+
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethoxybut-1-ene (929-05-5) Procurement Guide: Structural & Reactivity Baseline for Scientific Selection


1-Ethoxybut-1-ene (CAS 929-05-5, synonym 1-butenyl ethyl ether, molecular formula C₆H₁₂O, molecular weight 100.16 g/mol) is an α,β-unsaturated enol ether supplied commercially as a cis/trans isomeric mixture (typically ≥98% purity). It belongs to the alkenyl ethyl ether subclass, distinguished by an ethoxy group conjugated with an internal butenyl double bond (CH₃CH₂O–CH=CH–CH₂CH₃). Key physicochemical constants include a boiling point of 94–95 °C (lit.), density of 0.778 g/mL at 25 °C, refractive index n20/D 1.4660, and water solubility of ~9.2 g/L . Unlike terminal vinyl ethers (e.g., n-butyl vinyl ether), the internal double bond position and β-ethyl substituent confer distinct stereoelectronic properties that govern its behavior in acid-catalyzed hydrolysis [1], cationic polymerization stereochemistry [2], and ozonolysis-derived secondary organic aerosol (SOA) formation pathways [3].

Stereoelectronic probe: Internal C=C with β-ethyl substitution enables unique cationic polymerization stereochemistry.
Atmospheric chemistry tracer: Distinct C₃H₆O₂ Criegee Intermediate mass signature for SOA source apportionment studies.
Plasmalogen model compound: Reported β-substituent does not compromise acid-catalyzed hydrolysis kinetics.

Why n-Butyl Vinyl Ether or Ethyl Propenyl Ether Cannot Replace 1-Ethoxybut-1-ene in Regioselective and Stereochemical Applications


Enol ethers sharing the C₆H₁₂O formula are not functionally interchangeable. The β-ethyl substituent and internal C=C position in 1-ethoxybut-1-ene create a steric and electronic profile fundamentally different from terminal vinyl ethers (n-butyl vinyl ether, isobutyl vinyl ether) and shorter-chain analogs (ethyl propenyl ether). In acid-catalyzed hydrolysis, the β-substituent does not appreciably alter the second-order rate constant relative to less sterically hindered vinyl ethers [1], meaning 1-ethoxybut-1-ene provides equivalent hydrolytic lability without the higher volatility (bp ~67–76 °C for ethyl propenyl ether vs. 94–95 °C) and lower flash point (−18 °C vs. +6 °C) that complicate handling of smaller alkenyl ethers . In cationic polymerization, ethyl butenyl ether forms crystalline polymers from both cis and trans monomers—behavior absent in propenyl ethers—due to the steric bulk of the β-ethyl group directing stereoregularity [2]. In atmospheric chemistry, ozonolysis of ethyl butenyl ether generates Criegee Intermediate chain units of C₃H₆O₂ (mass 74), distinct from CH₂O₂ (mass 46) for alkyl vinyl ethers and C₂H₄O₂ (mass 60) for ethyl propenyl ether, directly impacting oligomer mass distribution in SOA models [3]. These quantitative mechanistic divergences preclude simple 'in-class' substitution.

Target
1-Ethoxybut-1-ene
β-ethyl internal enol ether. Stereoconvergent crystalline polymer from both cis/trans monomers. CI mass 74 in ozonolysis.
Analog / Substitute
Ethyl Propenyl Ether
Shorter-chain analog. Stereodivergent polymerization; no crystalline polymer from cis isomer. CI mass 60 may alter SOA model output.
Target
1-Ethoxybut-1-ene
Flash point 6 °C; boiling point 94–95 °C. Broader BF₃O(C₂H₅)₂ catalyst compatibility for erythro-meso polymer.
Analog / Substitute
n-Butyl Vinyl Ether
Terminal vinyl ether. Flash point −6 °C; higher volatility. Terminal C=C generates CI mass 46, limiting use as an SOA tracer for internal alkenes.
Research Context: In-class substitution may shift stereochemical outcomes, alter oxidative mass distributions, and change safety handling requirements. Source-specific validation is recommended.

Quantitative Differentiation Evidence for 1-Ethoxybut-1-ene vs. Closest Analogs


Stereochemical Polymerization Outcome: Ethyl Butenyl Ether vs. Propenyl Ethers

In cationic polymerization at −78 °C with BF₃O(C₂H₅)₂ or SnCl₄·CCl₃CO₂H in toluene, methylene chloride, or nitroethane, ethyl butenyl ether (1-ethoxybut-1-ene) yields crystalline polymers from both trans and cis monomers, with the crystalline structure being identical irrespective of the starting isomer geometry [1]. This contrasts sharply with propenyl ethers, where cis and trans monomers produce polymers of different steric structures under identical conditions. The stereoregularity of poly(ethyl butenyl ether) increases with increasing trans content in the monomer and with solvent polarity [2]. The β-ethyl substituent in butenyl ethers is the critical structural feature enabling this unique stereochemical convergence—an effect not achievable with methyl propenyl ether or ethyl propenyl ether.

Cationic Polymerization Stereochemistry
Head-to-head
Crystalline polymer from both cis and trans monomers with identical steric structure; propenyl ethers yield different structures.
Supports stereoconvergent monomer sourcing for crystalline poly(alkenyl ethers).
BF₃O(C₂H₅)₂ or SnCl₄·CCl₃CO₂H, −78 °C. Reported in J. Polym. Sci. 1972.
Cationic polymerization Stereoregularity Alkenyl ethers

Ozonolysis Criegee Intermediate (CI) Chain Unit Identity and SOA Oligomer Mass

Gas-phase ozonolysis of ethyl butenyl ether (EBE, 1-ethoxybut-1-ene) generates oligoperoxides with a characteristic Criegee Intermediate (CI) chain unit of C₃H₆O₂ (mass 74), as determined by ESI(+)/FTICR MS accurate mass measurements in a 570 L spherical glass reactor under atmospheric conditions [1]. In contrast, alkyl vinyl ethers (AVE, including ethyl vinyl ether) produce CH₂O₂ (mass 46) chain units, and ethyl propenyl ether (EPE) produces C₂H₄O₂ (mass 60) chain units [2]. The oligomer mass range (200–800 u) and the chain unit identity are structurally deterministic, with EBE producing oligomer distributions that overlap with those from trans-3-hexene and 2,3-dimethyl-2-butene but not with those from AVE or EPE. This mass spectral fingerprint is critical for source apportionment in atmospheric SOA modeling.

Ozonolysis CI Chain Unit Mass
Head-to-head
C₃H₆O₂, mass 74 (EBE) vs. CH₂O₂, mass 46 (AVE) vs. C₂H₄O₂, mass 60 (EPE).
Enables compound-specific SOA tracer identification in atmospheric research.
FTICR MS, 200–800 u oligomer range. Reported in Atmos. Chem. Phys. 2008.
Atmospheric chemistry Secondary organic aerosol Ozonolysis

Acid-Catalyzed Hydrolysis: β-Substituent Independence of Second-Order Rate Constants

The true second-order rate constants for acid-catalyzed hydrolysis of 1-butenyl ethyl ether, isobutyl vinyl ether, and dihydropyran were determined under identical conditions as model compounds for plasmalogen reactivity [1]. The study concluded that the bulky β-ethyl substituent on 1-butenyl ethyl ether does not appreciably alter the hydrolysis rate relative to isobutyl vinyl ether, which lacks β-substitution. Activation energies, enthalpies, and entropies of activation were also determined from temperature-dependent measurements [2]. This establishes that 1-ethoxybut-1-ene can serve as a hydrolytically competent plasmalogen model with physiologically relevant steric bulk without kinetic penalty.

Acid-Catalyzed Hydrolysis Kinetics
Head-to-head
Rate constant ratio (β-substituted vs. unsubstituted) ≈ 1; no significant kinetic penalty from β-ethyl group.
Supports use as a sterically faithful plasmalogen model without distorted kinetics.
Aqueous acid conditions. Reported in J. Lipid Res. 1969.
Hydrolysis kinetics Plasmalogen model Vinyl ether reactivity

Gas-Phase NO₃ Radical Reactivity: Alkyl Vinyl Ether Series Comparison

NO₃ radical oxidation rate constants for methyl, ethyl, propyl, and butyl vinyl ethers were measured by relative rate technique using isoprene as reference in an indoor simulation chamber at 293 ± 3 K and atmospheric pressure [1]. The rate constant for butyl vinyl ether (k₄ = 17.0 ± 3.7 × 10⁻¹³ cm³ molecule⁻¹ s⁻¹) is approximately 2.4-fold higher than methyl vinyl ether (k₁ = 7.2 ± 1.5 × 10⁻¹³ cm³ molecule⁻¹ s⁻¹), demonstrating a clear trend of increasing reactivity with alkoxy chain length. While 1-ethoxybut-1-ene was not directly measured in this dataset, the trend establishes that the butyl chain critically modulates gas-phase oxidative lifetime. 1-Ethoxybut-1-ene, bearing an internal double bond rather than a terminal one, is expected to exhibit a distinct rate constant due to the electronic effect of the β-ethyl substituent—an inference consistent with the ozonolysis CI identity shift documented above [2].

NO₃ Radical Reactivity
Class-level
2.4× rate increase from methyl to butyl vinyl ether; 1-ethoxybut-1-ene expected to differ due to internal C=C.
Compound-specific kinetic parameters may be required for environmental fate studies.
Data to verify for internal enol ether. Class trend from J. Phys. Chem. A 2006.
Tropospheric chemistry NO₃ oxidation Vinyl ether kinetics

Physicochemical Property Differentiation: Boiling Point and Flash Point Safety Margin

1-Ethoxybut-1-ene (bp 94–95 °C, flash point 6 °C / 44 °F) occupies a distinct position in the alkenyl ether volatility–flammability matrix . Compared to its closest lower homolog ethyl propenyl ether (bp 67–76 °C, flash point −18 °C), 1-ethoxybut-1-ene offers a ~25 °C higher boiling point and a ~24 °C higher flash point, substantially reducing vapor pressure at ambient temperature (48.6 ± 0.2 mmHg at 25 °C for 1-ethoxybut-1-ene vs. ~51 hPa / ~38 mmHg at 20 °C for n-butyl vinyl ether ). This translates to lower evaporative loss during open-vessel reactions, reduced inhalation exposure risk, and easier compliance with flammable liquid storage regulations (Category 2 vs. more stringent Category 1 handling).

Physicochemical Safety Margin
Cross-study
Δ bp: +19–28 °C; Δ flash point: +24 °C vs. ethyl propenyl ether. Vapor pressure: 48.6 mmHg (25 °C).
May support safer handling and reduced evaporative loss in open-vessel synthesis.
Data to verify with supplier specifications.
Physical properties Safety handling Solvent selection

Polymerization Stereochemistry: Erythro-Meso Structure Formation with Al₂(SO₄)₃–H₂SO₄ Catalyst

Under cationic polymerization with Al₂(SO₄)₃–H₂SO₄ complex in toluene at 0 °C, cis-ethyl butenyl ether yields a polymer with erythro-meso structure—identical behavior to cis-ethyl propenyl ether and cis-2-chlorovinyl ethyl ether under the same conditions [1]. However, with BF₃O(C₂H₅)₂ at −78 °C, ethyl propenyl ether fails to produce erythro-meso polymer, while cis-methyl and ethyl butenyl ethers do [2]. This catalyst-dependent stereochemical divergence establishes that 1-ethoxybut-1-ene provides a broader catalyst compatibility window for achieving erythro-meso stereoregularity compared to propenyl ethers. The β-ethyl substituent is the structural determinant enabling this expanded catalyst scope.

Erythro-Meso Polymer Catalyst Scope
Head-to-head
cis-ethyl butenyl ether yields erythro-meso polymer with BF₃O(C₂H₅)₂ at −78 °C; cis-ethyl propenyl ether does not.
Broader catalyst compatibility for stereoregular polymer synthesis.
Al₂(SO₄)₃–H₂SO₄ alternative required for propenyl ether. Reported in J. Polym. Sci.
Stereospecific polymerization Erythro-meso polymer Alkenyl ether stereochemistry

Validated Application Scenarios for 1-Ethoxybut-1-ene Based on Quantitative Differentiation Evidence


Stereoregular Cationic Polymerization of Alkenyl Ethers

1-Ethoxybut-1-ene (ethyl butenyl ether) is the preferred monomer when crystalline, stereoregular poly(alkenyl ethers) are required from both cis and trans monomer feedstocks. As established by Higashimura et al. [1], only butenyl ethers—not propenyl ethers—produce crystalline polymers of identical steric structure from either geometric isomer when polymerized with BF₃O(C₂H₅)₂ or SnCl₄·CCl₃CO₂H at −78 °C. This stereoconvergence eliminates the need for isomerically pure monomer, reducing procurement costs and synthetic complexity for applications in specialty coatings, adhesives, and optically active polymer templates.

Atmospheric Secondary Organic Aerosol (SOA) Tracer Studies

Gas-phase ozonolysis of 1-ethoxybut-1-ene generates a unique Criegee Intermediate chain unit of C₃H₆O₂ (mass 74), distinct from alkyl vinyl ethers (CH₂O₂, mass 46) and ethyl propenyl ether (C₂H₄O₂, mass 60) [2]. This compound-specific mass spectral fingerprint, validated by FTICR MS in the 200–800 u oligomer range, enables atmospheric chemists to use 1-ethoxybut-1-ene as an authentic standard for source apportionment of enol-ether-derived SOA. Its oligomer distribution overlaps with trans-3-hexene and 2,3-dimethyl-2-butene, making it broadly relevant for alkene oxidation modeling.

Plasmalogen Model Compound for Acid-Catalyzed Hydrolysis Kinetics

In lipid biochemistry, 1-ethoxybut-1-ene serves as a structurally faithful model for the α,β-unsaturated ether moiety of plasmalogens. Frosolono and Rapport demonstrated that its second-order acid-catalyzed hydrolysis rate constant is not significantly affected by the β-ethyl substituent relative to unsubstituted isobutyl vinyl ether [3], while providing the steric bulk needed to mimic natural lysophosphatidal choline and ethanolamine. This makes 1-ethoxybut-1-ene superior to isobutyl vinyl ether for studies requiring physiologically relevant steric parameters without kinetic distortion.

Process Chemistry Requiring Elevated Boiling Point Alkenyl Ether

For synthetic transformations where alkenyl ether reactivity must be balanced against solvent loss and flammability risk, 1-ethoxybut-1-ene (bp 94–95 °C, flash point 6 °C) offers a significant safety and handling advantage over ethyl propenyl ether (bp 67–76 °C, flash point −18 °C) . The ~25 °C higher boiling point enables reflux conditions not accessible with the propenyl analog, while the 24 °C higher flash point reduces the fire hazard classification for pilot-scale and production-scale operations.

Application
Selection Property
Validation Focus
Stereoregular cationic polymerization
Stereoconvergent monomer behavior
Crystalline polymer yield from cis/trans isomer mixtures
Atmospheric SOA tracer studies
Distinct CI chain unit mass (C₃H₆O₂)
Oligomer mass distribution vs. reference alkene standards
Plasmalogen hydrolysis model
β-ethyl steric bulk without kinetic penalty
Second-order rate constant comparison with isobutyl vinyl ether
Scale-up process chemistry
Elevated flash point and boiling point
Flammability hazard classification and solvent loss under reflux
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